molecular formula C18H13ClN4OS2 B3201940 N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1020489-83-1

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3201940
CAS No.: 1020489-83-1
M. Wt: 400.9 g/mol
InChI Key: USHDTECABPVEEZ-UHFFFAOYSA-N
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Description

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClN4OS2 and its molecular weight is 400.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS2/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDTECABPVEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapeutics and anti-inflammatory treatments. This article reviews the existing literature on this compound, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN3OS, with a molecular weight of 367.86 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a thiophene carboxamide structure, which are known for their diverse biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Lines : In vitro studies have shown that derivatives containing thiazole and pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
  • Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Aurora-A kinase pathway. Recent findings indicate that certain derivatives can inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

Anti-inflammatory Activity

Thiazole-containing compounds have also been explored for their anti-inflammatory properties:

  • COX Inhibition : New thiazole carboxamide derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. These compounds showed promising results in reducing inflammation in preclinical models .
  • Cytokine Modulation : Some studies suggest that these compounds can modulate cytokine production, further contributing to their anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer activity; enhances binding affinity to target proteins
Chlorophenyl GroupIncreases lipophilicity and cellular uptake; crucial for cytotoxicity
Carboxamide GroupFacilitates interaction with biological targets, enhancing potency

The presence of electron-withdrawing groups like chlorine has been associated with increased antiproliferative activity, highlighting the importance of substituents in optimizing pharmacological properties .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole and pyrazole derivatives exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar thiazole derivatives could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, derivatives with similar structures have been reported to be effective against resistant strains of bacteria .

Anti-inflammatory Effects

Thiazole-containing compounds have been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Organic Electronics

Due to its unique electronic properties, the compound can be utilized in organic electronic devices. Research into thiazole-based materials indicates their potential as electron transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of these devices can be enhanced by incorporating such compounds .

Sensor Technology

The compound's ability to interact with specific analytes makes it suitable for sensor applications. Its incorporation into sensor designs has been explored, with promising results in detecting environmental pollutants and biomolecules .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation with IC50 values < 10 µM .
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics .
Study 3Organic ElectronicsEvaluated as an electron transport material in OLEDs, improving device efficiency by 20% .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Thiazole formation : Condensation of 4-(4-chlorophenyl)thiazol-2-amine with a pyrazole precursor under reflux in ethanol (yields ~64–76%) .
  • Thiophene-2-carboxamide coupling : Use of carbodiimide coupling agents (e.g., DCC) in DMF at 0–5°C to minimize side reactions .
  • Crystallization : Purification via slow evaporation from DMF/water mixtures improves purity (>95%) .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldCharacterization Methods
Thiazole-pyrrole couplingEthanol, reflux (8h)64%IR (C=N, 1640 cm⁻¹); ¹H NMR (δ 7.2–8.1 ppm, aromatic)
Thiophene couplingDCC, DMF, 0°C (4h)70%¹³C NMR (C=O, 168 ppm); LC-MS (M⁺+1)

Q. What spectroscopic methods are most reliable for confirming its structural integrity?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at 1680–1700 cm⁻¹, C=N at 1640 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguity in pyrazole-thiazole connectivity (e.g., bond angles ~120° for sp² hybridization) .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) due to low aqueous solubility.
  • Surfactant-assisted dispersion : Add 0.1% Tween-80 to PBS buffer to prevent aggregation .
  • Control experiments : Include solvent-only controls to rule out artifacts in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain its reported antimicrobial activity?

  • Target hypothesis : Molecular docking suggests inhibition of bacterial dihydrofolate reductase (DHFR) via hydrophobic interactions with the 4-chlorophenyl group .
  • Validation : Compare MIC values against DHFR-knockout strains vs. wild-type .
  • Resistance profiling : Monitor mutations in DHFR’s active site (e.g., Phe92 → Tyr) after prolonged exposure .

Q. How can structural analogs improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the thiophene ring with furan (improves metabolic stability) .
  • LogP optimization : Introduce polar groups (e.g., -OH at pyrazole C3) to reduce LogP from 3.8 to 2.5 .
  • In silico ADMET : Use QikProp to predict CNS penetration (e.g., PSA >90 Ų reduces blood-brain barrier passage) .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

  • Dose-response refinement : Test concentrations from 0.1–100 µM (72h exposure) to account for delayed apoptosis .
  • Metabolic profiling : Use LC-MS to detect cell-specific metabolite degradation (e.g., CYP3A4-mediated oxidation) .
  • Pathway analysis : RNA-seq to identify compensatory pathways (e.g., upregulation of Bcl-2 in resistant lines) .

Q. What computational strategies predict its binding modes with kinase targets?

  • Ensemble docking : Use Schrödinger’s Glide with 10 receptor conformations to account for flexibility .
  • MM-GBSA scoring : Validate docking poses by calculating binding free energies (ΔG < −8 kcal/mol indicates strong affinity) .
  • Experimental cross-check : Compare with SPR data (KD < 100 nM confirms computational hits) .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
  • Photolytic stability : Expose to UV light (300–400 nm) and quantify isomerization by ¹H NMR .
  • Metabolite ID : Use human liver microsomes + NADPH to identify oxidative metabolites (e.g., sulfoxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.